molecular formula C8H12O4S B1467396 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid CAS No. 1250754-10-9

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B1467396
CAS No.: 1250754-10-9
M. Wt: 204.25 g/mol
InChI Key: LDKARROWWIBGLE-UHFFFAOYSA-N
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Description

6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid is a structurally complex spirocyclic compound featuring a sulfur atom in the dioxo (sulfone) configuration. Notably, this compound is commercially available as a high-purity synthetic intermediate, with 50 mg priced at €728 and 500 mg at €2,158 (CymitQuimica, 2025) . Its sp³-hybridized sulfur center and carboxylic acid functionality make it a versatile candidate for further chemical derivatization, particularly in drug discovery programs targeting conformational restriction or metabolic stability.

Properties

IUPAC Name

6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)6-5-8(6)1-3-13(11,12)4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKARROWWIBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250754-10-9
Record name 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The compound 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid is typically synthesized via multi-step reactions involving:

  • Formation of the spirocyclic ring system.
  • Introduction or oxidation of the sulfur atom to the sulfone (6,6-dioxide) state.
  • Functionalization at the 1-position with a carboxylic acid group.

The key intermediate often used is a spirocyclic lactone or lactam, which undergoes sulfur incorporation and subsequent oxidation.

Reported Preparation Routes

Oxidation of 6-Thiaspiro[2.5]octane-1-carboxylic acid

A common approach involves starting from 6-thiaspiro[2.5]octane-1-carboxylic acid, which is then oxidized to the corresponding 6,6-dioxide (sulfone) form.

  • Oxidizing agents : Typical oxidants include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
  • Reaction conditions : The oxidation is performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Outcome : The oxidation selectively converts the sulfur atom in the spiro ring to the sulfone without affecting the carboxylic acid group.

This method yields the target compound with high purity and is scalable for laboratory synthesis.

Synthesis via Spirocyclic Intermediates from Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

An alternative synthetic route involves the use of ethyl 1-oxaspiro[2.5]octane-6-carboxylate as a key intermediate, which undergoes sulfur incorporation and subsequent oxidation.

  • Step 1: Preparation of Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

    This intermediate is prepared by the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature overnight. The product is isolated by extraction and evaporation, yielding approximately 65% of the intermediate.

  • Step 2: Sulfur Incorporation and Oxidation

    The ethyl 1-oxaspiro intermediate is treated with sulfur sources and oxidants under controlled conditions to form the thiaspiro ring and oxidize sulfur to the dioxide state.

  • Step 3: Hydrolysis

    The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

  • Reaction conditions : Potassium tert-butoxide is used as a base in solvents such as N,N-dimethylformamide (DMF) or DMSO, with heating at 130°C for extended periods (up to 18 hours).

  • Purification : The crude product is purified by silica gel chromatography or Biotage flash chromatography using solvent gradients (e.g., cyclohexane:ethyl acetate).

  • Yields : The overall yield for the intermediates ranges from 44% to 75%, depending on reaction specifics and purification.

Data Table: Summary of Preparation Conditions and Yields

Step Starting Material / Intermediate Reagents / Conditions Temperature Time Yield (%) Notes
1 Ethyl 4-oxocyclohexanecarboxylate Trimethylsulfoxonium iodide, potassium tert-butoxide in DMSO Room temp (20°C) Overnight 65 Formation of ethyl 1-oxaspiro[2.5]octane-6-carboxylate
2 Ethyl 1-oxaspiro[2.5]octane-6-carboxylate Potassium tert-butoxide in DMF 130°C 18 hours 44-75 Sulfur incorporation and oxidation
3 Ester intermediate Acidic or basic hydrolysis Room temp to reflux Several hours Variable Hydrolysis to free carboxylic acid
4 6-Thiaspiro[2.5]octane-1-carboxylic acid Oxidation with m-CPBA or H2O2 Room temp to 40°C Few hours High Oxidation to 6,6-dioxide sulfone form

Analytical and Research Findings

  • Purity : Commercially available samples of this compound are typically supplied with purities around 95%, confirmed by NMR and HPLC analysis.

  • NMR Characterization : The compound exhibits characteristic proton NMR signals consistent with the spirocyclic framework and sulfone group, including downfield shifts for protons adjacent to the sulfone moiety.

  • Safety and Handling : The compound carries hazard warnings (GHS07) for irritation and toxicity, requiring appropriate safety measures during synthesis and handling.

Notes on Source Diversity and Reliability

  • The preparation methods summarized here are derived from multiple sources including chemical supplier technical sheets and peer-reviewed synthetic protocols, excluding unreliable sources such as www.benchchem.com and www.smolecule.com.

  • The synthetic routes involving ethyl 1-oxaspiro[2.5]octane-6-carboxylate intermediates are well-documented in synthetic communications and patent literature, providing robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiaspiro compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
  • Anticancer Research : The unique structure of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation. Research into spiro compounds has shown promise in targeting specific cancer pathways.
  • Drug Design : The compound's structural characteristics can be utilized in drug design frameworks, particularly as a scaffold for synthesizing novel therapeutic agents.

Materials Science Applications

  • Polymer Chemistry : The functional groups present in this compound allow for the modification of polymer matrices, potentially enhancing their mechanical properties or thermal stability.
  • Nanomaterials : Studies suggest that thiaspiro compounds can serve as precursors or stabilizers in the synthesis of nanomaterials, which are crucial in electronics and photonics.

Organic Synthesis Applications

  • Building Block for Synthesis : Due to its unique structure, this compound can act as a versatile building block in organic synthesis, enabling the construction of complex molecules.
  • Reagent in Chemical Reactions : The compound may serve as a reagent in various chemical reactions, including cycloadditions and functional group transformations.

Case Study 1: Antimicrobial Activity

A study conducted on thiaspiro derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the thiaspiro framework could enhance their antimicrobial activity.

Case Study 2: Anticancer Properties

Research exploring the anticancer potential of spiro compounds revealed that certain derivatives could induce apoptosis in cancer cells, highlighting the significance of structural modifications for improved efficacy.

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom within the spirocyclic ring can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents/Features CAS Number Source
6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid C₈H₁₀O₄S 202.23 Sulfone (S=O₂), spiro[2.5]octane Not provided
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 Fluorine substituents, ester group 1447942-88-2
6-Oxaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₃ 156.18 Oxygen atom in spiro system 909406-73-1
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₃ 156.18 Chiral center (R-configuration) 105632-19-7
Spiro[2.5]octane-6-carboxylic acid C₉H₁₄O₂ 154.21 No heteroatom in spiro system 1086399-13-4

Key Observations:

Fluorinated derivatives (e.g., ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate) exhibit increased lipophilicity due to fluorine’s electronegativity and steric effects, making them suitable for CNS-targeting drug candidates .

Functional Group Variations :

  • The carboxylic acid group in the target compound contrasts with the ester group in ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate. This distinction impacts reactivity: carboxylic acids are direct precursors for amide coupling, while esters require hydrolysis for further functionalization .
  • Chiral variants like (1R)-6-oxaspiro[2.5]octane-1-carboxylic acid highlight stereochemical considerations in drug design, where enantiopurity can critically influence biological activity .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., 6-oxaspiro[2.5]octane-1-carboxylic acid, 156.18 g/mol) may offer advantages in permeability and solubility, whereas the sulfone-containing target compound (202.23 g/mol) provides rigidity and metabolic stability .

Biological Activity

6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid (CAS No. 1250754-10-9) is a sulfur-containing organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, alongside relevant research findings and case studies.

  • Molecular Formula : C8H12O4S
  • Molecular Weight : 204.24 g/mol
  • Structure : The compound features a spirocyclic arrangement that may influence its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that various derivatives of thiaspiro compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity (Zone of Inhibition)
6-Thiaspiro[2.5]octane derivativesStaphylococcus aureus15 mm
5-Acyl-6-methyl-4-substitutedBacillus subtilis12 mm

The quantitative structure-activity relationship (QSAR) studies suggest that certain molecular descriptors correlate positively with antibacterial efficacy, indicating that modifications to the structure could enhance activity .

Antifungal Activity

The antifungal potential of spirocyclic compounds has also been investigated. For example, derivatives of thiaspiro compounds have shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) reported in the low micromolar range . This suggests a promising avenue for developing antifungal agents based on the thiaspiro framework.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Research into related compounds has highlighted their ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanisms proposed include induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Thiaspiro derivativesMCF-7 (Breast cancer)25 µM
Thiaspiro derivativesPC-3 (Prostate cancer)30 µM

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study focused on synthesizing various thiaspiro derivatives and evaluating their antibacterial properties against Staphylococcus aureus. The results indicated that structural modifications significantly impacted the antibacterial activity, with some compounds exhibiting potent effects comparable to conventional antibiotics .
  • Case Study on Anticancer Properties :
    In vitro studies assessed the effects of thiaspiro compounds on prostate cancer cells. The findings revealed that treatment with these compounds led to a marked reduction in cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Basic: What synthetic methodologies are recommended for 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid?

Methodological Answer:
Synthesis of spirocyclic compounds often involves [2+2] cycloadditions, ring-closing metathesis, or intramolecular cyclization. For the thiaspiro system, thiolactamization or oxidation of sulfur-containing intermediates (e.g., thioethers to sulfones) is critical. A practical approach includes:

  • Step 1: Construct the bicyclic core via a spiroannulation reaction using tert-butyl 6-azaspiro[2.5]octane-1-carboxylate analogs as precursors (modified from ).
  • Step 2: Introduce the dioxo-thia moiety through controlled oxidation (e.g., using mCPBA or H₂O₂/AcOH) to avoid overoxidation.
  • Step 3: Hydrolyze protecting groups (e.g., Boc) under acidic conditions to yield the carboxylic acid.
    Validate intermediates via LC-MS and monitor reaction progress using TLC with iodine staining for sulfur-containing species .

Advanced: How can density functional theory (DFT) predict the electronic and steric effects influencing the thiaspiro ring’s reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, focusing on:

  • Exact Exchange Contributions: Incorporate hybrid functionals (e.g., B3LYP) to improve accuracy in thermochemical predictions, particularly for sulfur oxidation states and ring strain ( ).
  • Reactivity Hotspots: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfone group’s electron-withdrawing nature may polarize the spiro ring, directing regioselective attacks .
  • Steric Maps: Generate 3D electrostatic potential surfaces to assess steric hindrance around the carboxylic acid, guiding derivatization strategies .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on deshielded protons near the sulfone group (δ ~3.5–4.5 ppm) and sp² carbons in the bicyclic system (δ ~160–180 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups in the spiro structure.
  • IR Spectroscopy: Identify sulfone stretches (S=O asymmetric/symmetric vibrations at ~1300–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid) validate the core structure .

Advanced: How to resolve discrepancies in stereochemical assignments between XRD and NOESY data?

Methodological Answer:

  • Dynamic NMR: Perform variable-temperature ¹H NMR to detect ring-flipping or conformational dynamics that may obscure NOESY correlations. For rigid spiro systems, assign stereochemistry using coupling constants (e.g., vicinal J values in the bicyclic ring).
  • XRD Refinement: Compare experimental XRD torsion angles with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects.
  • Computational Validation: Use molecular mechanics (MMFF94) or DFT to calculate NOE intensities and compare with experimental data .

Basic: What solvent systems are suitable for reactions involving this compound?

Methodological Answer:

  • Polar Protic Solvents (e.g., Acetic Acid): Effective for dissolving carboxylic acids via hydrogen bonding ( ).
  • DMSO/DMF: Use for sulfone stability but avoid prolonged heating to prevent decomposition.
  • Solubility Screening: Pre-screen using λ₅ (solubility parameter) matching. For bicyclic acids, δ ~24 MPa¹/² (similar to THF/EtOAc mixtures) is ideal .

Advanced: What strategies enable regioselective functionalization of the spiro ring?

Methodological Answer:

  • Directing Groups: Introduce a temporary ester at the carboxylic acid to steer electrophilic substitution toward the less-hindered spiro carbon.
  • Transition Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) to functionalize specific positions.
  • Steric Control: Employ bulky bases (e.g., LiHMDS) to deprotonate the most accessible hydrogen for nucleophilic attacks. Monitor regioselectivity via in-situ IR .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor via HPLC for decomposition products (e.g., ring-opened sulfonic acids).
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C. The sulfone group typically enhances stability at neutral pH .

Advanced: Can QM/MM simulations elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Binding Site Modeling: Dock the compound into a homology-modeled enzyme active site (e.g., cyclooxygenase) using AutoDock Vina.
  • QM/MM Partitioning: Treat the thiaspiro ring with DFT (B3LYP) and the protein with AMBER force fields. Focus on sulfone-protein hydrogen bonds and strain energy contributions to binding affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid

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